molecular formula C21H25FN2O3 B2774914 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide CAS No. 942010-98-2

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2774914
CAS No.: 942010-98-2
M. Wt: 372.44
InChI Key: FZDWGWZZMZNBPI-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenyl group, a morpholinoethyl group, and a p-tolyloxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Intermediate: The initial step could involve the reaction of 4-fluoroaniline with an appropriate alkylating agent to introduce the morpholinoethyl group.

    Acylation: The intermediate is then acylated with p-tolyloxyacetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group.

    Reduction: Reduction reactions could potentially target the carbonyl group in the acetamide.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the morpholinoethyl group could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide
  • N-(2-(4-bromophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide

Uniqueness

The unique aspect of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(p-tolyloxy)acetamide lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased metabolic stability and altered electronic characteristics.

Conclusion

This compound is a compound with diverse potential applications in scientific research and industry. Its unique structure allows for various chemical reactions and interactions, making it a valuable subject of study in multiple fields.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-16-2-8-19(9-3-16)27-15-21(25)23-14-20(24-10-12-26-13-11-24)17-4-6-18(22)7-5-17/h2-9,20H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDWGWZZMZNBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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